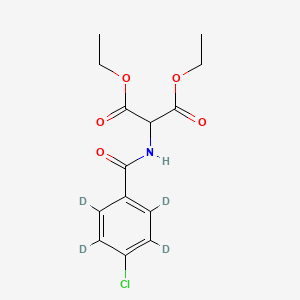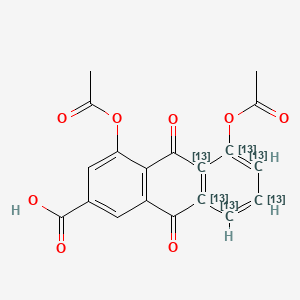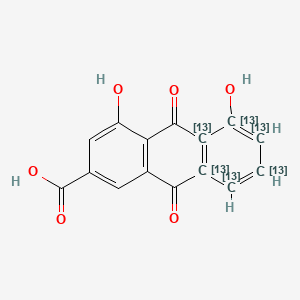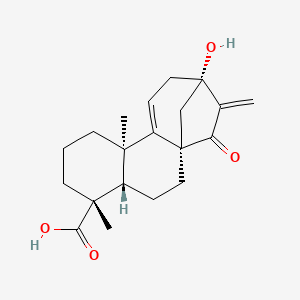
Fluphenazine-d8 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fluphenazine-d8 Dihydrochloride is a deuterium labeled version of Fluphenazine dihydrochloride . It is a phenothiazine-class D1DR and D2DR inhibitor . It is used in proteomics research and has a molecular formula of C22H20D8Cl2F3N3OS with a molecular weight of 518.49 .
Molecular Structure Analysis
The molecular formula of this compound is C22H20D8Cl2F3N3OS . The molecular weight is 518.49 .Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 518.49 . Its molecular formula is C22H20D8Cl2F3N3OS .Mechanism of Action
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluphenazine-d8 Dihydrochloride involves the incorporation of eight deuterium atoms into the structure of Fluphenazine Dihydrochloride. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "Fluphenazine Dihydrochloride", "Deuterated reagents" ], "Reaction": [ "Step 1: Dissolve Fluphenazine Dihydrochloride in a suitable solvent.", "Step 2: Add deuterated reagents to the solution and stir the mixture.", "Step 3: Heat the mixture to a suitable temperature for the reaction to occur.", "Step 4: Allow the reaction to proceed for a suitable duration.", "Step 5: Cool the mixture and isolate the product by filtration or other suitable methods.", "Step 6: Purify the product by recrystallization or other suitable methods.", "Step 7: Analyze the product using spectroscopic and other analytical techniques to confirm the incorporation of deuterium atoms." ] } | |
CAS No. |
1323633-98-2 |
Molecular Formula |
C22H26F3N3OS |
Molecular Weight |
445.574 |
IUPAC Name |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2 |
InChI Key |
PLDUPXSUYLZYBN-BGKXKQMNSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
Synonyms |
4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazine-d8-ethanol Dihydrochloride; 4-[3-[2-(Trifluoromethyl)phenothiazin-10-yl]propyl]-1-_x000B_piperazine-d8-ethanol Dihydrochloride; Anatensol-d8; Dapotum-d8; Flufenazin-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Tert-butoxycarbonyl)oxy]-2-methylphenol](/img/structure/B563644.png)

![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)




![tert-Butyl [2-(1-trityl-1H-imidazol-4-yl)ethyl]carbamate](/img/structure/B563658.png)


